(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
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Overview
Description
(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of cyclohexylacetic acid, where the cyclohexyl ring is substituted with two fluorine atoms at the 4-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which is subjected to fluorination to introduce the difluoro substituents at the 4-position.
Amination: The difluorocyclohexanone is then converted to the corresponding amine through reductive amination.
Acetic Acid Derivative Formation: The amine is reacted with bromoacetic acid to form the acetic acid derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorinated amino acids on protein structure and function.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(4-fluorocyclohexyl)acetic acid;hydrochloride: Similar structure but with only one fluorine atom.
(2S)-2-amino-2-(4,4-dichlorocyclohexyl)acetic acid;hydrochloride: Chlorine atoms instead of fluorine.
(2S)-2-amino-2-(4,4-dibromocyclohexyl)acetic acid;hydrochloride: Bromine atoms instead of fluorine.
Uniqueness
The presence of two fluorine atoms in (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s efficacy and bioavailability in medicinal applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJOKBLTFFPVBF-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)O)N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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